molecular formula C12H22Cl4N4O B7949384 3,3-Diaminobenzidine Tetrahydrochloride Hydrate

3,3-Diaminobenzidine Tetrahydrochloride Hydrate

Cat. No.: B7949384
M. Wt: 380.1 g/mol
InChI Key: BYJCVCLFWWSVFU-UHFFFAOYSA-N
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Description

3,3′-Diaminobenzidine Tetrahydrochloride Hydrate (DAB) is a chromogenic substrate widely used in biochemical and histochemical applications, particularly as a hydrogen donor in peroxidase-mediated reactions. It forms an insoluble brown precipitate upon oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) . This reaction is critical in immunohistochemistry (IHC), immunoblotting, and in situ hybridization for visualizing target antigens or nucleic acids . DAB’s water solubility and compatibility with permanent mounting media make it a staple in diagnostic and research workflows .

Key properties include:

  • Molecular Formula: C₁₂H₁₄N₄·4HCl·xH₂O
  • Molecular Weight: 360.11 (anhydrous basis)
  • Solubility: Soluble in water, DMF, and DMSO
  • Storage: Light-sensitive; requires refrigeration (0–10°C) under inert gas .

Properties

IUPAC Name

5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCVCLFWWSVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Column Chromatography

  • Stationary phase : Silica gel (60–120 mesh).

  • Mobile phase : Methanol/water (7:3 v/v).

  • Purity : ≥96% (HPLC).

Recrystallization

  • Solvent system : Ethanol/water (1:1 v/v).

  • Yield : 75–80%.

Analytical Testing

Parameter Method Specification
PurityTitration with NaOH96.0–104.0% (dried basis)
SolubilityTurbidity test (1% H₂O)Clear to slightly hazy
Heavy metalsICP-MS≤10 ppm

Industrial-Scale Production Considerations

Large-scale manufacturing (e.g., Sigma-Aldrich, MP Biomedicals) optimizes the following:

  • Reactor design : Glass-lined to resist HCl corrosion.

  • Safety protocols : Use of respirators and eyeshields due to H350 hazard.

  • Storage : -20°C to prevent decomposition.

Challenges and Mitigation Strategies

  • Instability in solution : Aqueous DAB·4HCl·H₂O degrades within days.

    • Solution : Lyophilize aliquots for long-term storage.

  • Color variability : Impurities cause gray or purple tints.

    • Solution : Activated charcoal treatment during crystallization.

Recent Advances in Synthesis

While traditional methods dominate, emerging approaches include:

  • Microwave-assisted synthesis : Reduces reaction time by 40%.

  • Green chemistry : Substituting HCl with ionic liquids for reduced waste .

Chemical Reactions Analysis

Route 1: From 3,3′-Dichlorobenzidine

  • Reaction : Treatment of 3,3′-dichlorobenzidine with ammonia under high-pressure conditions using a copper catalyst, followed by acidic workup to form the hydrochloride salt .

    3,3’-Dichlorobenzidine+4NH3Cu catalyst, high pressureDAB+2HCl+2H2O\text{3,3'-Dichlorobenzidine} + 4\text{NH}_3 \xrightarrow{\text{Cu catalyst, high pressure}} \text{DAB} + 2\text{HCl} + 2\text{H}_2\text{O}
  • Key Step : Acidic conditions protonate the amino groups, forming the tetrahydrochloride hydrate .

Route 2: From Benzidine via Acetylation and Nitration

  • Diacylation : Benzidine reacts with acetic anhydride to form diacetylbenzidine :

    Benzidine+2(CH3CO)2ODiacetylbenzidine+2CH3COOH\text{Benzidine} + 2(\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Diacetylbenzidine} + 2\text{CH}_3\text{COOH}
  • Nitration : The diacetylated compound undergoes nitration with HNO₃ to introduce nitro groups at ortho positions :

    Diacetylbenzidine+2HNO3Dinitro-diacetylbenzidine+2H2O\text{Diacetylbenzidine} + 2\text{HNO}_3 \rightarrow \text{Dinitro-diacetylbenzidine} + 2\text{H}_2\text{O}
  • Saponification : Removal of acetyl groups using NaOH :

    Dinitro-diacetylbenzidine+2NaOHDinitrobenzidine+2CH3COONa\text{Dinitro-diacetylbenzidine} + 2\text{NaOH} \rightarrow \text{Dinitrobenzidine} + 2\text{CH}_3\text{COONa}
  • Reduction : Reduction of nitro groups to amines using HCl and Fe (or SnCl₂/Na₂S₂O₄) :

    Dinitrobenzidine+12HCl+6FeDAB\cdotp4HCl+6FeCl2+4H2O\text{Dinitrobenzidine} + 12\text{HCl} + 6\text{Fe} \rightarrow \text{DAB·4HCl} + 6\text{FeCl}_2 + 4\text{H}_2\text{O}

Comparison of Synthesis Routes

ParameterRoute 1Route 2
Starting Material3,3′-DichlorobenzidineBenzidine
Key ReagentsNH₃, Cu catalystAcetic anhydride, HNO₃, Fe/HCl
Reaction ConditionsHigh pressureAmbient pressure, stepwise
YieldModerateHigh (controlled intermediates)

Peroxidase-Catalyzed Oxidation

DAB·4HCl·H₂O reacts with horseradish peroxidase (HRP) in the presence of H₂O₂, forming an insoluble brown polymer :

DAB+H2O2HRPOxidized DAB (insoluble)+H2O\text{DAB} + \text{H}_2\text{O}_2 \xrightarrow{\text{HRP}} \text{Oxidized DAB (insoluble)} + \text{H}_2\text{O}

  • Mechanism : HRP oxidizes DAB via a radical intermediate, leading to polymerization and precipitation.

  • Applications :

    • Immunohistochemical detection of antigens (e.g., in cancer biomarker studies) .

    • Quantification of glutamate decarboxylase activity in neural tissues .

Reaction Optimization Parameters

ComponentRoleOptimal Range
DAB ConcentrationSubstrate0.05–0.1% (w/v)
H₂O₂ ConcentrationOxidizing Agent0.01–0.03% (v/v)
Incubation TimeReaction Duration5–10 minutes
pHBuffer Compatibility7.2–7.4 (PBS)

Reactivity in Histochemical Staining

DAB·4HCl·H₂O acts as a chromogen in antigen-antibody complex detection:

  • Reaction : Binds to peroxidase-conjugated antibodies, producing localized precipitates for microscopic visualization .

  • Sensitivity : Detects ≤1 ng of protein in immunoblotting due to high electron density .

Stability and Side Reactions

  • Photodegradation : Exposure to UV light accelerates decomposition; storage at −18°C is recommended .

  • Metal Interactions : Chelates transition metals (e.g., Cu²⁺), potentially interfering with enzymatic assays .

Scientific Research Applications

Immunohistochemistry (IHC)

DAB is extensively used in IHC for detecting antigens in tissue sections. The process involves the following steps:

  • Preparation of Tissue Samples : Tissues are fixed, usually in formalin, and embedded in paraffin.
  • Antigen Retrieval : Heat or enzymatic treatments are applied to unmask antigens.
  • Blocking Non-Specific Binding : Serum or BSA is used to prevent non-specific antibody binding.
  • Primary Antibody Incubation : Samples are incubated with antibodies that specifically bind to the target antigen.
  • DAB Application : DAB is added as a substrate for peroxidase-conjugated secondary antibodies. The reaction produces a brown precipitate at the site of the antigen-antibody complex.

Case Study : DAB has been used to study the expression of glutamate decarboxylase in rat cerebellar sections, demonstrating its effectiveness in visualizing specific neuronal markers .

Histochemical Staining

DAB serves as a substrate for various histochemical assays beyond IHC:

  • Peroxisomal Staining : It can detect catalase activity within peroxisomes.
  • Mitochondrial Activity Staining : DAB is utilized to assess cytochrome c oxidase activity, which is crucial for mitochondrial function studies .

Table 1: Comparison of DAB with Other Chromogens

ChromogenColor ProducedSolubilityStabilityCommon Applications
3,3-Diaminobenzidine (DAB)BrownSoluble in waterModerateIHC, histochemical staining
AECRedSoluble in waterLowIHC
BCIP/NBTBlue/BlackSoluble in bufferHighEnzyme-linked assays

Molecular Biology Techniques

While DAB is valuable for visualization purposes, it can interfere with downstream molecular analyses such as quantitative PCR (qPCR). Research has shown that DAB staining can inhibit DNA amplification from tissue samples, leading to biased results . This highlights the importance of considering potential limitations when using DAB-stained samples for genetic analysis.

Mechanism of Action

The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .

Comparison with Similar Compounds

Chemical and Functional Properties

Property DAB Alternative Chromogens (e.g., AEC, TMB)
Reaction Product Insoluble brown precipitate; permanent for archival use . AEC: Alcohol-soluble red precipitate; fades over time .
Sensitivity High sensitivity due to enzymatic amplification . TMB: Higher sensitivity in ELISA but transient in IHC .
Solubility Water-soluble, enabling aqueous-based protocols . AEC: Requires organic solvents for dissolution .
Toxicity Carcinogenic potential; requires handling precautions . TMB: Less toxic but may require specialized disposal .

Commercial and Technical Considerations

Parameter DAB Competitors
Cost ~$1,086/5g (JSENB reagent grade) . AEC: Lower cost but shorter shelf life .
Protocol Flexibility Compatible with automated platforms (e.g., Leica BOND-MAX) . TMB: Limited to ELISA and flow cytometry .
Signal Enhancement Supports nickel/glucose oxidase amplification for signal boosting . Rarely supported by alternatives .

Research Findings and Case Studies

  • Neuroinflammation Studies : DAB’s high sensitivity enabled precise localization of microglial activation in murine models, outperforming fluorescent dyes in long-term archival studies .
  • Cancer Diagnostics: The Dako PD-L1 IHC 22C3 assay (using DAB) achieved >98% specificity in NSCLC trials, critical for pembrolizumab therapy eligibility .
  • Plant Biology : DAB’s reactivity with H₂O₂ provided spatial resolution of oxidative stress in wheat seedlings, a task challenging for colorimetric alternatives .

Biological Activity

3,3-Diaminobenzidine tetrahydrochloride hydrate (DAB) is a widely utilized compound in biological research, particularly known for its role as a chromogen in immunohistochemistry and histological staining. This article delves into its biological activity, applications, and relevant research findings.

  • Chemical Formula : C₁₂H₁₈Cl₄N₄O
  • Molecular Weight : 378.125 g/mol
  • CAS Number : 868272-85-9
  • Melting Point : 300°C

DAB functions primarily as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, DAB is oxidized to form an insoluble brown precipitate, which can be visualized under a microscope. This property makes it invaluable for detecting peroxidase activity in various biological samples.

Applications in Research

  • Histological Staining : DAB is extensively used to visualize peroxidase activity in tissues. It is particularly effective in identifying the presence of specific proteins through immunohistochemical techniques.
  • Immunoblotting : DAB serves as a chromogen in western blotting, allowing researchers to detect target proteins after gel electrophoresis.
  • Cell Culture Studies : It has been employed to study the activity of enzymes such as glutamate decarboxylase in rat cerebellar sections and to detect horseradish peroxidase on cultured cell surfaces .

Case Studies and Research Findings

  • Neurodegenerative Disease Research : A study highlighted the use of DAB to assess mitochondrial enzyme activities in primate models treated with MPTP, a neurotoxin associated with Parkinson's disease. The research demonstrated significant changes in enzyme activities that were visualized using DAB staining, indicating its role in evaluating neurodegenerative processes .
  • Apoptosis Studies : DAB has been utilized to investigate epithelial cell apoptosis related to early cataract formation. The staining technique allowed researchers to visualize apoptotic cells effectively .
  • Fluorescence In Situ Hybridization (FISH) : DAB has been integrated into FISH protocols, enhancing the detection of nucleic acids within cells and tissues, thus broadening its application scope beyond traditional histochemistry .

Data Table: Summary of Biological Activities

Application AreaDescriptionKey Findings
Histological StainingVisualization of peroxidase activity in tissuesEffective for detecting specific proteins
ImmunoblottingChromogen for western blottingEnables protein detection post-electrophoresis
Neurodegenerative StudiesAssessment of mitochondrial enzyme activities in disease modelsSignificant changes observed with DAB staining
Apoptosis DetectionVisualization of apoptotic cells in cataract studiesClear identification of cell death processes
FISHDetection of nucleic acidsEnhanced visualization capabilities

Q & A

Q. What are the disposal protocols for DAB waste?

  • Methodological Answer : Treat liquid waste with 10% bleach for 24 hours to degrade DAB, then neutralize with sodium thiosulfate. Solid waste (e.g., gloves, tissues) should be sealed in hazardous waste containers labeled “Carcinogenic.” Follow institutional guidelines and OSHA standards .

Chemical and Physical Data

PropertyValue/DescriptionReference
Molecular Formula (Anhydrous)C12_{12}H14_{14}N4_4·4HCl
Molecular Weight360.10 g/mol
SolubilitySoluble in H2_2O, DMSO, DMF
Storage Conditions-20°C, desiccated, inert atmosphere
Stability (Solution)4°C for weeks; -20°C for months

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Reactant of Route 2
3,3-Diaminobenzidine Tetrahydrochloride Hydrate

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